molecular formula C9H16ClN3O B2866067 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride CAS No. 1170193-75-5

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride

Numéro de catalogue: B2866067
Numéro CAS: 1170193-75-5
Poids moléculaire: 217.7
Clé InChI: VJKYDAJLKKHCTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Evolution of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as azoxime or furo[ab1]diazole. Despite its early discovery, widespread interest in its biological applications emerged nearly eight decades later, spurred by observations of its photochemical rearrangements and stability under physiological conditions. The mid-20th century marked a turning point with the development of oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant in the 1960s. This milestone catalyzed systematic investigations into the scaffold’s bioisosteric potential, particularly its ability to mimic ester and amide functionalities while resisting hydrolysis. Over the past two decades, advancements in synthetic methodologies, such as room-temperature cyclization and DNA-encoded library synthesis, have expanded accessible derivatives, including 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride.

Significance of the 1,2,4-Oxadiazole Scaffold in Contemporary Drug Discovery

The 1,2,4-oxadiazole core has become a cornerstone in drug design due to its dual role as a bioisostere and pharmacophore. Its structural mimicry of esters and amides enables the stabilization of peptide-like structures while enhancing metabolic resistance, a critical factor in optimizing drug half-life. For example, replacing labile ester groups in protease inhibitors with 1,2,4-oxadiazole rings has yielded compounds with improved oral bioavailability. Beyond pharmaceuticals, this scaffold has found applications in agrochemistry, exemplified by tioxazafen and flufenoxadiazam, which leverage its pesticidal activity through interactions with insect neural receptors.

Table 1: Key Synthetic Methods for 1,2,4-Oxadiazole Derivatives

Method Type Reagents/Conditions Yield Range Applications
Amidoxime Cyclization Acyl chlorides, TBAF/pyridine 40–75% Early-stage drug candidates
One-Pot Synthesis Amidoximes, DMSO, inorganic bases 60–92% High-throughput library synthesis
DNA-Encoded Synthesis Aryl nitriles, hydroxylamine, heating 51–92% Targeted DECL production

Structural Relevance of the Cyclohexylamine Moiety in Oxadiazole Derivatives

The incorporation of a cyclohexylamine group into the 1,2,4-oxadiazole framework, as seen in 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride, introduces critical steric and electronic modifications. The cyclohexane ring confers conformational rigidity, reducing entropic penalties during target binding, while its lipophilic nature enhances membrane permeability. The amine functionality further enables salt formation (e.g., hydrochloride) to improve aqueous solubility, addressing a common limitation of heterocyclic compounds. Comparative studies of analogous structures suggest that such modifications optimize interactions with hydrophobic enzyme pockets, particularly in kinase and protease targets.

Research Objectives and Scope

Current research on 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride focuses on three objectives:

  • Synthetic Optimization : Refining one-pot and room-temperature methodologies to enhance yield and purity, leveraging aprotic solvents like DMSO.
  • Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents on the oxadiazole and cyclohexylamine moieties to map pharmacophoric requirements.
  • Target Identification : Employing computational docking and DECL screens to identify protein targets, with preliminary data suggesting affinity for G-protein-coupled receptors and epigenetic regulators.

Fundamental Research Questions and Hypotheses

Key unresolved questions include:

  • Synthetic Efficiency : Can photocatalytic or flow-chemistry approaches reduce cyclodehydration times while minimizing O-acylamidoxime cleavage?
  • Bioisosteric Equivalence : Does the cyclohexylamine group act as a spatial analog to arylpiperazine moieties in CNS-targeted drugs?
  • Selectivity Mechanisms : What structural features dictate selectivity between homologous targets like HDAC isoforms or σ receptors?

Emerging hypotheses posit that the methyl group at position 5 of the oxadiazole ring sterically modulates electron distribution, enhancing π-stacking interactions in aromatic binding pockets. Concurrently, the cyclohexylamine’s chair conformation may induce allosteric effects in enzymes like carbonic anhydrase, as observed in related derivatives.

Propriétés

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKYDAJLKKHCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170193-75-5
Record name 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Analyse Des Réactions Chimiques

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Applications De Recherche Scientifique

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride is an organic compound that belongs to the oxadiazole class, which are five-membered heterocyclic compounds with one oxygen and two nitrogen atoms. Research indicates that oxadiazole-containing compounds often display notable biological activity because of their capacity to engage with different biological targets. Specifically, the oxadiazole ring can participate in π-π stacking interactions and hydrogen bonding, which are critical for binding to target proteins.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride can undergo oxidation, reduction, and nucleophilic substitution reactions. It can be oxidized using reagents like hydrogen peroxide in trifluoroacetic acid (TFA) to form nitro derivatives. Reduction reactions can be performed using reducing agents such as sodium borohydride, and the compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride's mechanism of action involves interaction with specific molecular targets. For example, it inhibits succinate dehydrogenase (SDH), which subsequently impacts the production of reactive oxygen species (ROS) and the accumulation of lipids and lipofuscin in nematicidal applications.

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine is a related compound with PubChem CID 16227603 .

Oxadiazole derivatives have been investigated for antitumor properties and have demonstrated promising results in inhibiting cancer cell proliferation.

Antitumor Activity

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BHT29 (human colon cancer)< 2.0

Mécanisme D'action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity .

Comparaison Avec Des Composés Similaires

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride lies in its combination of the oxadiazole ring and the cyclohexan-1-amine moiety, which may confer unique chemical and biological properties.

Activité Biologique

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride (CAS Number: 923232-37-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₆ClN₃O
  • Molecular Weight : 217.7 g/mol
  • IUPAC Name : 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine; hydrochloride
  • Appearance : Powder

Research indicates that 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride may interact with various biological pathways. Its oxadiazole moiety is often involved in modulating immune responses and may act as an inhibitor of specific protein interactions.

Antitumor Activity

Studies have shown that compounds containing oxadiazole rings exhibit significant antitumor properties. For instance, related oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and disruption of mitotic processes in cancer cells.

Compound Cell Line IC50 (µM) Mechanism
Oxadiazole AHeLa10.5Apoptosis
Oxadiazole BMCF712.3Cell cycle arrest
1-(5-Methyl...)A54915.0Disruption of mitosis

Immunomodulatory Effects

In a study assessing immune cell responses, 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride was shown to enhance the activity of mouse splenocytes in the presence of recombinant PD-L1. This suggests potential applications in cancer immunotherapy by modulating immune checkpoint pathways.

Study on Immune Modulation

A thesis from the Groningen Research Institute of Pharmacy highlighted that compounds similar to 1-(5-Methyl...) can significantly rescue immune cells from apoptosis induced by PD-L1 interactions. At concentrations as low as 100 nM, these compounds were able to restore immune function effectively .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit proliferation in various cancer cell lines. For example, a derivative exhibited an IC50 value of approximately 15 µM against A549 lung cancer cells, indicating a promising lead for further development in anticancer therapies .

Safety and Toxicology

The safety profile of 1-(5-Methyl...) indicates potential hazards such as skin irritation and respiratory issues upon inhalation or ingestion. Standard precautions should be taken when handling this compound in laboratory settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.